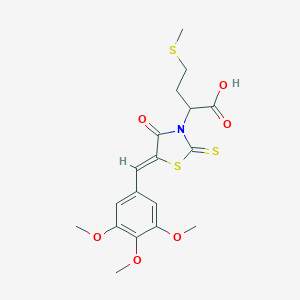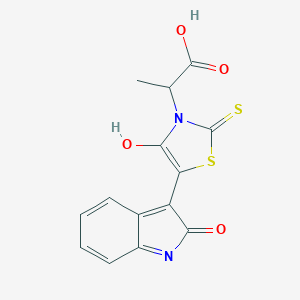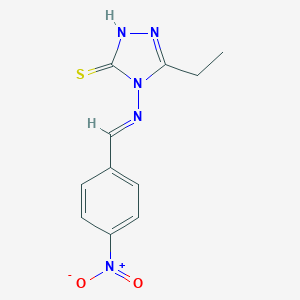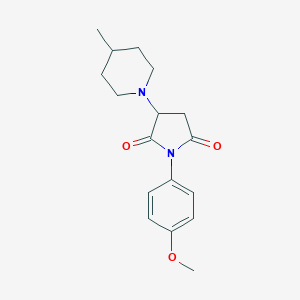![molecular formula C18H17N3O5S2 B362834 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 307509-31-5](/img/structure/B362834.png)
3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide” is a chemical compound with the molecular formula C18H17N3O5S2 . It has an average mass of 419.475 Da and a mono-isotopic mass of 419.060974 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have been synthesized . These molecules are known for their antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide” include a density of 1.5±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Agents
- A study focused on the development of alternative antioxidant and anti-inflammatory agents using benzofused thiazole derivatives, which were synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. The compounds showed potential anti-inflammatory activity and significant antioxidant activity against reactive species. Docking simulations were performed to determine the probable binding model, highlighting the compounds' potential as new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Synthesis and Application in Organic Chemistry
- The synthesis and application of novel thiazole derivatives have been extensively studied, with thiazole acting as a core structure for a wide range of bioactive compounds. These derivatives have shown a variety of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties, making them significant in the synthesis of new drugs and materials (Leoni et al., 2014; Leoni et al., 2014).
Molecular Docking and Drug Design
- The synthesis, spectroscopic, and structural properties of novel substituted thiazolidinones were explored, demonstrating the potential for these compounds in drug design and molecular docking studies. These findings suggest the versatility of thiazole derivatives in the development of novel therapeutic agents with specific pharmacological activities (Issac & Tierney, 1996).
Medicinal Chemistry Applications
- Benzothiazole derivatives have been identified as significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been found to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities, among others. The structural activity relationship of benzothiazole derivatives has been extensively reviewed, underscoring their potential in drug discovery and development (Bhat & Belagali, 2020).
Optoelectronic Materials
- Quinazoline and pyrimidine derivatives have been investigated for their applications related to photo- and electroluminescence, demonstrating the importance of incorporating these fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials are significant for the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics
Mode of Action
The structurally similar compound mentioned above is known to disrupt mycobacterial energetics . This could imply that 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide might interact with its targets in a similar way, leading to disruption of bacterial energy metabolism.
Orientations Futures
The future directions for research on “3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide” and similar compounds could involve further investigation into their antibacterial activity . The development of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy .
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-14-9-12(10-15(11-14)26-2)17(22)20-13-3-5-16(6-4-13)28(23,24)21-18-19-7-8-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPDVWPDRPVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)

![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)



![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)
![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B362798.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B362806.png)